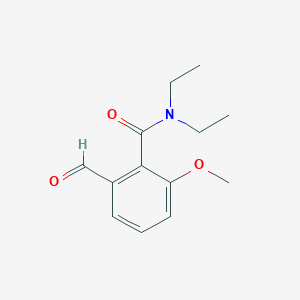

N,N-Diethyl-2-formyl-6-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-diethyl-2-formyl-6-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)13(16)12-10(9-15)7-6-8-11(12)17-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJAYDOIDXXAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499161 | |

| Record name | N,N-Diethyl-2-formyl-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70946-17-7 | |

| Record name | N,N-Diethyl-2-formyl-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 2 Formyl 6 Methoxybenzamide

Preparation of the N,N-Diethyl-2-methoxybenzamide Precursor

The synthesis of the N,N-Diethyl-2-methoxybenzamide precursor is foundational for the ultimate production of N,N-Diethyl-2-formyl-6-methoxybenzamide. This process begins with 2-methoxybenzoic acid, which is converted into the target amide through a two-step sequence involving the formation of a highly reactive intermediate.

Carboxylic Acid Activation and Amidation

The conversion of the relatively unreactive carboxylic acid group into an amide requires an initial activation step. This is typically achieved by transforming the carboxylic acid into a more electrophilic species, such as an acyl chloride, which can then readily react with an amine.

The first step in the synthesis is the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride, 2-methoxybenzoyl chloride. nih.gov Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. masterorganicchemistry.com The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. chemtube3d.comlibretexts.org This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.org

The process is often catalyzed by a small amount of dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is a more potent activating agent than thionyl chloride alone. The reaction proceeds irreversibly as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape from the reaction mixture. masterorganicchemistry.comchemtube3d.com

Reaction Scheme: Acyl Chloride Formation

Once the highly reactive 2-methoxybenzoyl chloride is formed, it undergoes amidation. This is a nucleophilic acyl substitution reaction where diethylamine (B46881) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), to provide a suitable medium for the reactants.

The reaction results in the formation of N,N-Diethyl-2-methoxybenzamide and hydrogen chloride. To prevent the protonation of the diethylamine reactant by the HCl byproduct, a second equivalent of diethylamine or another base is often used to act as an acid scavenger. researchgate.net

Reaction Scheme: Amidation

Optimization of Precursor Synthesis Conditions

To maximize the yield and purity of N,N-Diethyl-2-methoxybenzamide, careful optimization of the reaction conditions is essential. Key parameters that are typically controlled include temperature and the stoichiometry of the reagents.

Temperature plays a crucial role in both stages of the precursor synthesis. The formation of the acyl chloride using thionyl chloride often requires heating or refluxing to ensure the reaction goes to completion. researchgate.net For instance, the reaction might be conducted at temperatures ranging from room temperature to 60-75°C for several hours. researchgate.net

Conversely, the subsequent amidation reaction is typically highly exothermic. Therefore, this step often requires initial cooling, for example, to 0°C, especially during the addition of the amine to the acyl chloride solution. researchgate.net Maintaining a low temperature helps to control the reaction rate, prevent the formation of byproducts, and ensure safety. After the initial addition, the reaction may be allowed to warm to room temperature to proceed to completion. researchgate.net

The molar ratio of the reactants is a critical factor in achieving a high yield. For the acyl chloride formation, thionyl chloride is often used in excess to ensure the complete conversion of the carboxylic acid. researchgate.net

| Molar Ratio (Acyl Chloride:Diethylamine) | Theoretical Impact on Yield | Rationale |

| 1:1 | Low | Insufficient amine to act as both nucleophile and base, leading to incomplete reaction. |

| 1:2 | High | Optimal ratio for one equivalent to act as the nucleophile and the second as an acid scavenger. |

| 1:>2.5 | High, but potentially difficult purification | Ensures complete reaction but may require more extensive purification to remove excess amine. nih.gov |

Directed ortho-Metalation (DoM) and Formylation of the Precursor

The core of the synthesis involves the deprotonation of the precursor, N,N-diethyl-3-methoxybenzamide, at the C2 position, followed by quenching the resulting aryllithium intermediate with a formylating agent. This process is a classic example of the DoM strategy, where existing functional groups on the aromatic ring dictate the position of new substitution. wikipedia.org

Regioselective Lithiation Mediated by Directing Groups

Directed ortho-metalation is an adaptation of electrophilic aromatic substitution that achieves exclusive functionalization at the ortho-position relative to a directing metalation group (DMG). wikipedia.org The DMG, typically a Lewis basic functional group, coordinates to a lithium base, facilitating the removal of a proton from the nearest ring carbon. baranlab.org This approach offers superior regiocontrol compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

In the precursor molecule, N,N-diethyl-3-methoxybenzamide, two directing groups are present: the N,N-diethylamide group at C1 and the methoxy (B1213986) group at C3. Both groups can direct metalation to their respective ortho positions. The tertiary amide (CONEt₂) is considered one of the most powerful directing metalation groups. lookchem.comsci-hub.se Its strong Lewis basicity allows for effective coordination with the organolithium reagent. baranlab.org

The methoxy group (OMe) is also a capable DMG. wikipedia.org When these two groups are situated meta to each other, as in the precursor, their directing effects are cooperative or complementary, reinforcing the deprotonation at the C2 position, which is ortho to both the diethylamide and the methoxy group. lookchem.com This synergistic effect ensures high regioselectivity, leading to the desired lithiated intermediate almost exclusively at the C2 position. baranlab.org

Table 1: Hierarchy of Common Directing Metalation Groups (DMG)

| Relative Strength | Directing Group |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂, -CH₂NR₂ |

| Moderate | -OCH₃, -OCH₂OCH₃ (MOM), -NR₂, -F |

| Weak | -CH₂CH₂NR₂, -CF₃, -Cl |

This table provides a generalized hierarchy of directing group strength in DoM reactions.

The choice of base is critical for successful deprotonation. A strong, sterically hindered base is required to efficiently remove the aromatic proton without engaging in nucleophilic attack at the amide carbonyl. sec-Butyllithium (B1581126) (s-BuLi) is a commonly employed strong alkyllithium base for these transformations. baranlab.orglookchem.com

The reactivity and basicity of s-BuLi are significantly enhanced by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.orgcardiff.ac.uk Alkyllithium reagents typically exist as aggregates in solution. TMEDA, a bidentate chelating amine, breaks up these aggregates into more reactive, monomeric or dimeric species. baranlab.orgcardiff.ac.uk This deaggregation increases the effective basicity of the organolithium reagent, allowing for faster and more complete deprotonation of the aromatic ring, often at lower temperatures. baranlab.org The s-BuLi/TMEDA complex is a standard and highly effective reagent system for the ortho-lithiation of substituted benzamides. lookchem.com

Directed ortho-metalation reactions are almost invariably performed at cryogenic temperatures, typically -78 °C (the sublimation point of dry ice). lookchem.comresearchgate.net There are several critical reasons for this:

Stability of the Aryllithium Intermediate: The generated ortho-lithiated species is highly reactive. Low temperatures are essential to prevent its decomposition or undesired side reactions, such as rearrangement or reaction with the solvent (e.g., THF). uwindsor.ca

Kinetic Control: The low temperature ensures that the deprotonation is under kinetic control, meaning the proton removed is the one most accessible and kinetically acidic due to the influence of the directing groups, rather than the most thermodynamically stable anion being formed.

Prevention of Side Reactions: Cryogenic conditions suppress potential side reactions, such as nucleophilic addition of the alkyllithium base to the amide carbonyl group or reaction with other functional groups that might be present on the molecule. uwindsor.ca

Maintaining a temperature of -78 °C throughout the addition of the base and the subsequent metalation period is crucial for achieving a high yield of the desired product. lookchem.comresearchgate.net

Formylation with Dimethylformamide (DMF)

Following the successful generation of the C2-lithiated intermediate, the reaction is quenched with an electrophile to install the formyl (-CHO) group. N,N-Dimethylformamide (DMF) is a widely used and effective electrophile for this purpose. researchgate.net

The reaction mechanism involves the nucleophilic attack of the aryllithium carbanion on the carbonyl carbon of DMF. This addition forms a tetrahedral intermediate, a lithium alkoxide. This intermediate is stable at low temperatures but is readily hydrolyzed during the aqueous workup step to release the final aldehyde product, this compound. The use of anhydrous DMF is important to avoid premature quenching of the highly reactive aryllithium intermediate by any water present. researchgate.net

Optimization of DoM and Formylation Conditions

Achieving a high yield in the synthesis of this compound requires careful optimization of several reaction parameters. While specific optimization data for this exact transformation is not extensively published, general principles from related reactions on N,N-diethylbenzamides provide clear guidance. sci-hub.se

Key parameters for optimization include:

Stoichiometry of Reagents: A slight excess of the s-BuLi/TMEDA complex (typically 1.1 to 1.3 equivalents) is often used to ensure complete metalation of the starting material. lookchem.com Similarly, an excess of DMF may be used to ensure the complete trapping of the aryllithium intermediate.

Reaction Time and Temperature: Metalation is typically rapid at -78 °C, often complete within 1 to 2 hours. lookchem.com The stability of the lithiated intermediate dictates the maximum allowable time. The addition of DMF is also performed at -78 °C, and the reaction is slowly allowed to warm to room temperature before workup to ensure the formylation goes to completion.

Solvent Purity: The use of a dry, aprotic solvent like tetrahydrofuran (THF) is mandatory. The solvent must be rigorously dried, as trace amounts of water will quench the organolithium base and the aryllithium intermediate, drastically reducing the yield. researchgate.netresearchgate.net

Order of Addition: The standard procedure involves the slow, dropwise addition of the benzamide (B126) solution to the pre-complexed s-BuLi/TMEDA solution at -78 °C. lookchem.com This "inverse addition" method maintains a low concentration of the substrate relative to the base, which can help minimize side reactions.

A researcher attempting this specific synthesis reported difficulty in achieving the desired product using the standard s-BuLi/TMEDA protocol, with the starting material being largely unreacted. researchgate.net This highlights the sensitivity of the reaction to experimental conditions, particularly the purity of reagents and the rigorous exclusion of moisture. researchgate.netresearchgate.net

Table 2: General Reaction Conditions for DoM of N,N-Diethyl-3-methoxybenzamide

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | N,N-diethyl-3-methoxybenzamide | Contains cooperative directing groups. |

| Base | sec-Butyllithium (s-BuLi) | Strong, sterically hindered base. lookchem.com |

| Additive | TMEDA | Deaggregates s-BuLi, increasing reactivity. baranlab.org |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, must be rigorously dried. researchgate.net |

| Temperature | -78 °C | Ensures kinetic control and stability of the aryllithium. lookchem.com |

| Electrophile | Anhydrous Dimethylformamide (DMF) | Efficient formylating agent. researchgate.net |

| Workup | Aqueous (e.g., sat. NH₄Cl) | Hydrolyzes the intermediate to the final aldehyde. |

Temperature Profile for Lithiation and Quenching

Control of temperature is critical for the success of the directed ortho-metalation reaction, ensuring the stability of the lithiated intermediate and minimizing side reactions. The process follows a carefully controlled cryogenic temperature profile.

Lithiation: The initial step involves the deprotonation of N,N-diethyl-2-methoxybenzamide. This is typically carried out at a temperature of -78 °C. The reaction mixture, containing the benzamide substrate and a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an anhydrous ethereal solvent such as tetrahydrofuran (THF), is cooled to this temperature before the dropwise addition of a strong organolithium base, commonly sec-butyllithium (s-BuLi). Maintaining this low temperature is crucial to prevent the degradation of the organolithium species and to avoid undesired side reactions, such as the anionic Fries rearrangement. uwindsor.ca

Quenching: After the lithiation is complete, the reaction is quenched by introducing the formylating agent. Anhydrous N,N-dimethylformamide (DMF) is a widely used electrophile for this purpose. rsc.orgnih.govorgsyn.org The quenching step is also performed at -78 °C to manage the exothermic nature of the reaction and ensure selective formylation. After the addition of DMF, the reaction mixture is typically allowed to slowly warm to room temperature.

| Step | Reagents | Typical Temperature | Purpose |

| Lithiation | N,N-diethyl-2-methoxybenzamide, s-BuLi, TMEDA, THF | -78 °C | Formation of the regioselective ortho-lithiated intermediate. |

| Quenching | Anhydrous DMF | -78 °C, then warm to RT | Introduction of the formyl group to yield the final product. |

Reaction Time and Yields

Lithiation: The deprotonation step is generally rapid. After the addition of sec-butyllithium at -78 °C, the reaction is typically stirred for a period ranging from 30 minutes to 2 hours to ensure complete formation of the aryl anion.

Quenching: Following the addition of DMF, the reaction is stirred at -78 °C for another 1 to 3 hours before being allowed to warm to ambient temperature, where it may be stirred for several more hours or overnight to ensure the reaction goes to completion.

Yields for directed ortho-metalation and formylation reactions of N,N-diethylbenzamides are generally reported to be good to excellent, often contingent on the purity of reagents and strict adherence to anhydrous, anaerobic conditions. While specific yields for this compound can vary, the established robustness of the DoM methodology suggests that yields in the range of 70-90% are achievable under optimized conditions.

| Stage | Typical Duration | Expected Yield |

| Lithiation | 0.5 - 2 hours | N/A |

| Quenching & Warm-up | 2 hours at -78°C, then up to 12 hours at RT | 70-90% |

Purification Techniques for this compound

Following the synthesis and aqueous work-up, the crude product is typically an oil or solid that contains unreacted starting materials, the quenched electrophile, and other by-products. Purification is essential to isolate the target compound with high purity.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is the most common and effective method for the purification of this compound from the crude reaction mixture. orgsyn.orgorgsyn.org

The process involves dissolving the crude material in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. A solvent system, or eluent, of increasing polarity is then passed through the column to separate the components based on their differential adsorption to the silica stationary phase.

For benzamides, a common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. chemicalbook.comnih.gov The separation is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

| Parameter | Description |

| Stationary Phase | Silica Gel (typically 60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 to 2:1 Hexanes:EtOAc) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

Considerations for Industrial-Scale Production

Scaling up the synthesis of this compound from the laboratory bench to industrial production requires addressing challenges related to reaction efficiency, safety, cost, and environmental impact.

Adaptation to Continuous Flow Reactor Systems

The use of cryogenic temperatures and highly reactive organolithium reagents in the synthesis presents significant challenges for large-scale batch production. Continuous flow chemistry offers a compelling solution to these issues. nih.govacs.orgacs.org

In a flow reactor setup, small volumes of reagents are continuously mixed and reacted in a coiled tube or microreactor. bohrium.com This configuration offers superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and minimizing the risks associated with exothermic events. For the synthesis of this compound, a flow system would involve pumping separate streams of the benzamide substrate and the organolithium base into a cooled microreactor for lithiation, followed by the introduction of a DMF stream at a subsequent mixing point for the quench. This approach enhances safety by limiting the amount of reactive intermediate present at any given time and can lead to improved consistency and yield. acs.org

Solvent Recycling and Efficiency

Large-scale synthesis generates significant solvent waste, which has both economic and environmental implications. The primary solvent used in the lithiation step, tetrahydrofuran (THF), is a key target for recycling. Strategies for solvent recovery are critical for sustainable industrial production.

Modern industrial processes increasingly incorporate solvent recovery units that utilize techniques such as distillation to purify and reclaim used solvents. For cryogenic reactions, another emerging technology is cryogenic condensation, where solvent vapors from the reactor's headspace are captured by cooling with liquid nitrogen and condensed back into a liquid for reuse. bestmag.co.uk Implementing a robust solvent recycling program can drastically reduce the environmental footprint of the synthesis and lower operational costs by minimizing the need for fresh solvent purchases. aquametals.commdpi.comnih.gov

Comparative Analysis of Formylation Methodologies within Benzamide Synthesis

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful and widely utilized strategy for the functionalization of the position ortho to a directing metalation group (DMG). In the case of N,N-diethyl-2-methoxybenzamide, both the N,N-diethylamide and the methoxy group can act as DMGs. However, the tertiary amide is a significantly stronger DMG than the methoxy group, thus directing the lithiation to the C6 position.

The general mechanism involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). This generates a stabilized aryllithium intermediate, which is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). Subsequent aqueous workup hydrolyzes the resulting intermediate to afford the desired aldehyde.

Key Features of Directed ortho-Metalation:

High Regioselectivity: The strong directing ability of the N,N-diethylamide group ensures formylation occurs almost exclusively at the C6 position.

Mild Reaction Conditions for Electrophilic Quench: The reaction with the electrophile (DMF) is typically rapid at low temperatures.

Requirement of Strong Bases and Anhydrous Conditions: The use of organolithium reagents necessitates strict exclusion of moisture and protic sources.

Below is a table summarizing typical reaction conditions for the DoM-based formylation of a substituted N,N-diethylbenzamide.

| Starting Material | Base | Solvent | Temperature (°C) | Formylating Agent | Yield (%) |

|---|---|---|---|---|---|

| N,N-Diethyl-2-methoxybenzamide | sec-Butyllithium/TMEDA | Tetrahydrofuran (THF) | -78 | N,N-Dimethylformamide (DMF) | ~85-95 (estimated based on similar substrates) |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as DMF, and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.orgwikipedia.org This forms a highly electrophilic chloroiminium ion (the Vilsmeier reagent) that then attacks the aromatic ring.

For N,N-diethyl-2-methoxybenzamide, the aromatic ring is activated towards electrophilic substitution by the electron-donating methoxy and, to a lesser extent, the benzamide group. The regiochemical outcome of the Vilsmeier-Haack reaction is governed by the electronic and steric effects of the substituents. The methoxy group is a strong ortho-, para-director. Given that the para position is blocked, and the ortho position (C6) is sterically unhindered, formylation would be expected to occur at this site.

Key Features of the Vilsmeier-Haack Reaction:

Milder than Friedel-Crafts: It does not require a strong Lewis acid catalyst.

Suitable for Activated Rings: The reaction is most effective on aromatic systems with electron-donating groups.

Potential for Lower Regioselectivity: Compared to DoM, the regioselectivity can be less precise if multiple activated positions are available.

A comparative table illustrating the typical conditions for the Vilsmeier-Haack reaction on an activated aromatic substrate is presented below.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Electron-rich Benzamide Derivative | POCl₃, DMF | Dichloromethane (DCM) or neat | 0 to reflux | Variable, generally moderate to good |

Comparative Summary

| Feature | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Reaction |

| Directing Group | N,N-Diethylamide (strong) | Methoxy (strong activating) |

| Regioselectivity | High (directed by the strongest DMG) | Good (directed by activating groups) |

| Reaction Conditions | Cryogenic temperatures, strong base, anhydrous | 0°C to reflux, no strong base required |

| Substrate Scope | Broad, dependent on DMG presence | Generally limited to electron-rich aromatics |

| Key Intermediate | Aryllithium | Chloroiminium ion (Vilsmeier reagent) |

Reactivity and Chemical Transformations of N,n Diethyl 2 Formyl 6 Methoxybenzamide

Reactions of the Formyl Moiety

The aldehyde functional group is one of the most reactive components of the N,N-Diethyl-2-formyl-6-methoxybenzamide molecule. It readily undergoes both oxidation and reduction, providing pathways to carboxylic acid derivatives and alcohols, respectively.

Oxidation to Carboxylic Acid Derivatives

The formyl group can be easily oxidized to a carboxylic acid. This transformation is a common and fundamental reaction in organic chemistry.

Strong oxidizing agents are capable of converting the aldehyde to a carboxylic acid.

Potassium Permanganate (B83412) (KMnO₄): This powerful oxidizing agent can effectively oxidize benzaldehydes to their corresponding benzoic acids. The reaction is typically carried out in aqueous conditions, and the permanganate ion (MnO₄⁻) is reduced in the process. organic-chemistry.orgyoutube.com The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing diethylamide group on the aromatic ring can influence the reaction rate. While specific kinetic data for this compound is not readily available, studies on substituted benzaldehydes indicate that both electron-donating and electron-withdrawing groups can affect the oxidation kinetics. researchgate.netmasterorganicchemistry.com

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another effective reagent for the oxidation of aldehydes to carboxylic acids. researchgate.netnih.govwikipedia.org The reaction proceeds through a chromate (B82759) ester intermediate. nih.gov It is a robust method for this transformation, although care must be taken due to the toxicity of chromium(VI) compounds. researchgate.net

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous, often with heating | 2-(N,N-diethylcarbamoyl)-3-methoxybenzoic acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Acetone, H₂SO₄, H₂O | 2-(N,N-diethylcarbamoyl)-3-methoxybenzoic acid |

Reduction to Hydroxyl Derivatives

The formyl group can be reduced to a primary alcohol, a transformation that is central to the synthesis of a wide range of organic molecules.

Metal hydride reagents are commonly employed for the reduction of aldehydes.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. youtube.comrsc.org It is known to be compatible with many other functional groups, including amides and esters under standard conditions. youtube.com Therefore, the reduction of this compound with sodium borohydride is expected to selectively yield N,N-Diethyl-2-(hydroxymethyl)-6-methoxybenzamide, leaving the diethylamide group intact. This reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. rsc.org

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than sodium borohydride, lithium aluminum hydride can reduce a wider range of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides. youtube.comnih.govyoutube.com When this compound is treated with LiAlH₄, both the formyl and the diethylamide groups will be reduced. The formyl group will be converted to a primary alcohol, and the diethylamide will be reduced to a secondary amine. The expected product would be (2-(diethylaminomethyl)-3-methoxyphenyl)methanol. Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107). youtube.comnih.gov

| Reducing Agent | Typical Conditions | Product(s) |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | N,N-Diethyl-2-(hydroxymethyl)-6-methoxybenzamide |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | (2-(diethylaminomethyl)-3-methoxyphenyl)methanol |

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group that influences the reactivity of the aromatic ring. While generally stable, it can participate in certain reactions under specific conditions.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAᵣ) can occur under certain circumstances, particularly when the ring is activated by strong electron-withdrawing groups. In the case of this compound, the formyl and diethylamide groups are electron-withdrawing, which can make the aromatic ring more susceptible to nucleophilic attack.

Utilization as a Directed Metalation Group or Intermediate in Cascade Reactions

The chemical architecture of this compound features a powerful combination of functional groups that dictate its reactivity. The N,N-diethylbenzamide moiety is one of the most effective Directed Metalation Groups (DMGs) in organic synthesis. researchgate.netchemicalbook.com This group, through its ability to coordinate with organolithium reagents, facilitates the deprotonation of the aromatic ring exclusively at the ortho position, a process known as Directed ortho-Metalation (DoM). researchgate.netchadsprep.com This regioselective C-H activation is a cornerstone of its utility, enabling the introduction of a wide array of electrophiles at a specific position.

The strategic placement of the formyl and methoxy groups alongside the potent benzamide (B126) DMG makes this compound a valuable intermediate for complex molecule synthesis. The initial ortho-lithiation can trigger a sequence of reactions in a one-pot process, characteristic of a cascade reaction. For instance, after the introduction of a new functional group via DoM, the proximate aldehyde group can undergo subsequent intramolecular reactions, leading to the rapid construction of complex heterocyclic frameworks. The interplay between the directing group and the reactive aldehyde functionality allows for elegant and efficient synthetic strategies.

Transformations to Phthalide (B148349) and Phthalic Anhydride (B1165640) Scaffolds

A significant application of N,N-diethylbenzamides derived from DoM chemistry is their conversion into valuable oxygenated aromatic compounds like phthalides (isobenzofuran-1(3H)-ones) and phthalic anhydrides. nih.gov While the direct conversion of this compound is a specific application, the general and well-established strategy involves the use of ortho-substituted N,N-diethylbenzamides as precursors.

The typical synthetic route begins with the ortho-lithiation of a benzamide, followed by quenching with an appropriate electrophile. For the synthesis of phthalides, ortho-lithiated N,N-diethylbenzamides can react with aldehydes or ketones. researchgate.net The resulting adduct, upon hydrolysis and acidification, cyclizes to form the phthalide ring. Alternatively, a well-documented method involves the ortho-lithiation of an N,N-diethyl-ortho-toluamide, reaction with an aldehyde, and subsequent hydrolysis and cyclization. researchgate.net The conversion to phthalic anhydrides can be achieved from contiguously substituted benzamides through oxidation and hydrolysis sequences. nih.gov The N,N-diethylamide group is crucial for directing the initial functionalization and is later removed or transformed during the formation of the heterocyclic scaffold.

Below is a table summarizing the transformation of various N,N-diethylbenzamides into phthalide derivatives, illustrating the versatility of this synthetic approach.

| Starting Benzamide | Reagents | Product | Yield (%) |

| N,N-Diethyl-2-methyl-6-methoxybenzamide | 1. s-BuLi, TMEDA2. 4-Methoxybenzaldehyde3. H3O+ | 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one | 65 |

| N,N-Diethyl-2,6-dimethoxybenzamide | 1. s-BuLi, TMEDA2. DMF3. H3O+, Δ | 4,7-Dimethoxyisobenzofuran-1(3H)-one | 78 |

| N,N-Diethyl-2-methylbenzamide | 1. s-BuLi, TMEDA2. Benzaldehyde3. H3O+ | 3-Phenylisobenzofuran-1(3H)-one | 70 |

This table is generated based on data from related syntheses to illustrate the general methodology.

Applications in C-H Functionalization Chemistry

The N,N-diethylamide group is a superior director for ortho-C-H functionalization via the Directed ortho-Metalation (DoM) pathway. chemicalbook.com This process involves the temporary coordination of an alkyllithium base (like s-BuLi or n-BuLi) to the amide's oxygen atom, which positions the base to abstract a proton from the nearest (ortho) carbon atom on the aromatic ring. researchgate.netchadsprep.com This generates a stabilized aryllithium intermediate, which can then react with a diverse range of electrophiles to introduce new functional groups with high regioselectivity.

This strategy effectively bypasses the conventional rules of electrophilic aromatic substitution, which would otherwise be governed by the electronic effects of the methoxy and formyl groups. For this compound, the C-H bond positioned between the methoxy and amide groups is the primary site for this metalation.

Examples of electrophiles used in DoM reactions with N,N-diethylbenzamides include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to introduce alkyl chains. researchgate.net

Silylation: Reaction with silyl (B83357) chlorides (e.g., TMSCl) to add silyl groups.

Borylation: Reaction with borate (B1201080) esters to create aryl boronic esters, which are key intermediates for Suzuki cross-coupling reactions.

Carboxylation: Quenching the aryllithium with CO₂ to form a carboxylic acid.

Halogenation: Using reagents like I₂ or Br₂ to introduce halogens.

Beyond DoM, the benzamide group can also direct transition-metal-catalyzed C-H functionalization reactions, such as rhodium-catalyzed oxidative olefination to form C-C double bonds at the ortho position.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The aldehyde functional group in this compound is a prime site for reactions with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. libretexts.orglibretexts.org These reagents behave as strong nucleophiles, with the carbon atom bearing a partial negative charge, making it highly reactive towards the electrophilic carbonyl carbon of the aldehyde. youtube.com

The general reaction involves the nucleophilic addition of the organometallic reagent to the formyl group. This two-step process typically includes:

Nucleophilic Attack: The carbanionic part of the organometallic reagent attacks the aldehyde's carbonyl carbon, breaking the C=O pi bond and forming a new carbon-carbon bond. This results in a magnesium or lithium alkoxide intermediate.

Aqueous Workup: The reaction mixture is treated with a mild acid (e.g., NH₄Cl solution or dilute HCl) to protonate the alkoxide, yielding a secondary alcohol.

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would be expected to produce N,N-Diethyl-2-(1-hydroxyethyl)-6-methoxybenzamide. The versatility of organometallic reagents allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups at the formyl position, transforming it into a more complex secondary alcohol. It is crucial that these reactions are performed under anhydrous conditions, as organometallic reagents are strong bases and will react with any acidic protons, including water. libretexts.org

Annulation Strategies

Annulation reactions are processes that lead to the formation of a new ring fused onto an existing molecular scaffold. The structure of this compound, with its strategically placed reactive sites, makes it a promising substrate for various annulation strategies to build polycyclic and heterocyclic systems.

One potential strategy involves leveraging both the aldehyde and the activated aromatic ring. For instance, a reaction sequence could begin with the transformation of the aldehyde into a group suitable for cyclization. An example is the Wittig or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by an intramolecular Friedel-Crafts reaction where the activated aromatic ring attacks the double bond to form a new six-membered ring, leading to a dihydroisoquinolinone or related scaffold after further transformations.

Another approach could involve a multicomponent reaction where the aldehyde participates in the initial bond formation. For example, in a reaction with an amine and a suitable coupling partner, the aldehyde could form an imine in situ, which then undergoes an intramolecular cyclization onto the aromatic ring, potentially facilitated by the directing effect of the adjacent groups. Such strategies are common in the synthesis of nitrogen-containing heterocycles. nih.gov While specific examples employing this compound in annulation reactions are not extensively documented, its functional group arrangement provides a clear basis for its potential use in constructing complex, fused-ring systems.

Advanced Mechanistic Investigations of N,n Diethyl 2 Formyl 6 Methoxybenzamide Reactions

Detailed Mechanism of Directed ortho-Metalation

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then react with various electrophiles. orgsyn.org In the case of N,N-Diethyl-2-formyl-6-methoxybenzamide, the N,N-diethylcarboxamide group acts as a potent DMG.

The generally accepted mechanism begins with the coordination of the organolithium reagent to the Lewis basic heteroatom of the DMG. orgsyn.org This pre-coordination step brings the strong base in close proximity to the ortho-proton, facilitating its abstraction and leading to the formation of a stable ortho-lithiated intermediate. orgsyn.org This intermediate's high reactivity with a wide range of electrophiles allows for the introduction of diverse functionalities at the ortho position with high regioselectivity. orgsyn.org

Pre-coordination and Aggregation Phenomena in Organolithium Chemistry

The reactivity and selectivity of DoM reactions are profoundly influenced by the aggregation state of the organolithium reagent in solution. Organolithium compounds are known to exist as aggregates, such as dimers, tetramers, or higher-order structures, in non-coordinating solvents. The degree of aggregation is dependent on factors like the nature of the alkyl or aryl group, the solvent, and the presence of any coordinating ligands.

The pre-coordination of the organolithium aggregate to the directing group is a critical step in the DoM mechanism. For this compound, the Lewis basic oxygen and nitrogen atoms of the amide group can coordinate to the lithium cation of the organolithium aggregate. This interaction not only brings the base closer to the target proton but can also lead to the deaggregation of the organolithium species into more reactive, smaller aggregates or even monomers. The solvent plays a crucial role in this process; coordinating solvents like tetrahydrofuran (B95107) (THF) can break down aggregates, thereby increasing the reactivity of the organolithium reagent.

Table 1: Factors Influencing Organolithium Aggregation and Reactivity in DoM

| Factor | Influence on Aggregation | Impact on Reactivity |

| Solvent | Polar coordinating solvents (e.g., THF, TMEDA) promote deaggregation. | Increased reactivity due to the formation of more reactive monomeric or smaller aggregate species. |

| Ligands | Coordinating ligands (e.g., TMEDA) can break up larger aggregates. | Enhanced reactivity by increasing the availability of the reactive organolithium species. |

| Temperature | Lower temperatures can favor the stability of certain aggregate structures. | Can influence the rate and selectivity of the deprotonation step. |

| Substituent on Organolithium | Steric bulk of the organic group can affect the size and stability of aggregates. | Can modulate the basicity and nucleophilicity of the reagent. |

Stereochemical Aspects of DoM Processes

When a prochiral directing group is present on the aromatic ring, DoM can lead to the formation of atropisomers or diastereomers upon reaction with an electrophile. In the context of this compound, the amide group itself is prochiral due to the restricted rotation around the C-N bond. While specific studies on the stereochemical outcomes for this particular compound are not extensively documented, the principles of asymmetric DoM can be applied.

The introduction of a chiral auxiliary on the directing group is a common strategy to achieve diastereoselective ortho-lithiation. For benzamides, this can be accomplished by using a chiral amine to form the amide. The chiral environment created by the auxiliary can then direct the approach of the organolithium reagent and the subsequent electrophile, leading to a preference for one diastereomer over the other. The bulky substituents on the incoming electrophile can also play a significant role in inducing asymmetry during the quenching of the lithiated intermediate. orgsyn.org

Substituent Effects and Electronic Influences on Reactivity

The reactivity and regioselectivity of DoM on this compound are intricately controlled by the electronic properties of its three key substituents: the N,N-diethylcarboxamide, the formyl group, and the methoxy (B1213986) group.

The N,N-diethylcarboxamide group is a powerful ortho-directing group. chemicalbridge.co.uk Its strong coordinating ability with organolithium reagents facilitates the deprotonation at the adjacent ortho position.

Electrophilicity of the Formyl Group and its Impact on Reaction Pathways

The formyl (aldehyde) group is a strongly deactivating, electron-withdrawing group. Its high electrophilicity makes it susceptible to nucleophilic attack by the organolithium reagent. This presents a potential side reaction that can compete with the desired ortho-deprotonation. However, under the typical cryogenic conditions used for DoM, the rate of deprotonation is often faster than the nucleophilic addition to the aldehyde.

In some cases, the aldehyde can be transiently protected in situ. For instance, reaction with a lithium amide can form a temporary hemiaminal salt, which is less electrophilic and can still act as a directing group, allowing for ortho-lithiation to proceed before the aldehyde is regenerated upon workup.

Electron-Donating Properties of the Methoxy Group and Regioselectivity

The methoxy group is an electron-donating group through resonance and a weak directing group for ortho-metalation. orgsyn.org In this compound, the methoxy group is positioned meta to the primary directing group (the amide). Its electron-donating nature increases the electron density of the aromatic ring, which can influence the acidity of the ring protons.

The primary factor determining the site of lithiation is the powerful directing effect of the tertiary amide group. The coordination of the organolithium reagent to the amide carbonyl oxygen is the dominant interaction, directing deprotonation to the adjacent C-H bond. While the methoxy group can also coordinate with the lithium reagent, its directing ability is significantly weaker than that of the amide. Therefore, in a competitive scenario on a polysubstituted benzene (B151609) ring, the stronger directing group dictates the regioselectivity of the metalation.

Catalytic Mechanisms in Transformations Involving the Compound

While DoM reactions are traditionally stoichiometric in their use of strong bases, there is a growing interest in developing catalytic methods for the ortho-functionalization of benzamides. These catalytic approaches often involve transition metals such as rhodium and palladium.

For benzamides in general, rhodium-catalyzed oxidative acylation with aldehydes has been reported to yield ortho-acyl benzamides through the direct cleavage of the sp2 C-H bond. chemicalbook.com Similarly, palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated. These catalytic cycles typically involve a C-H activation step facilitated by the coordination of the metal to the amide directing group, followed by oxidative addition, migratory insertion, and reductive elimination to afford the functionalized product and regenerate the active catalyst.

Although specific examples of catalytic transformations involving this compound are not prevalent in the literature, the presence of the robust N,N-diethylamide directing group suggests its potential as a substrate in such catalytic systems. The formyl and methoxy groups would likely influence the electronic and steric environment of the catalytic center, potentially affecting reaction efficiency and selectivity. Further research is needed to explore the catalytic mechanisms in transformations specifically involving this multifunctional compound.

Applications of N,n Diethyl 2 Formyl 6 Methoxybenzamide in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

The strategic placement of reactive sites on the aromatic ring makes N,N-Diethyl-2-formyl-6-methoxybenzamide a powerful precursor for a variety of complex molecules. The interplay between the electron-directing methoxy (B1213986) group, the ortho-directing and nucleophile-activating amide, and the reactive aldehyde function allows synthetic chemists to forge intricate pathways to diverse molecular scaffolds.

Phthalides, or isobenzofuranones, are a class of bicyclic lactones present in numerous natural products and pharmacologically active compounds. This compound and related 2-formylbenzamides serve as effective precursors for these structures. The synthesis typically involves the reduction of the aldehyde group to an alcohol, followed by an acid-catalyzed intramolecular cyclization where the newly formed hydroxymethyl group attacks the amide's carbonyl carbon, leading to the formation of the lactone ring. The efficient conversion of such benzamides into phthalides provides a reliable route to this important heterocyclic core.

Table 1: Examples of Phthalide (B148349) Synthesis from Benzamide (B126) Precursors This table illustrates representative transformations of N,N-dialkylbenzamide derivatives into phthalide structures, a reaction pathway applicable to this compound.

| Precursor Type | Key Transformation Step(s) | Resulting Structure Class | Significance |

|---|---|---|---|

| 2-Formyl-N,N-diethylbenzamide | 1. Reduction (e.g., with NaBH4) 2. Acid-catalyzed cyclization (e.g., with TsOH) | Phthalides | Forms the core lactone structure of many natural products. |

| 2-Acyl-N,N-diethylbenzamide | Asymmetric transfer hydrogenation followed by in situ lactonization. | Chiral 3-substituted phthalides | Provides enantiomerically pure building blocks for asymmetric synthesis. |

| 2-Alkyl-N,N-diethylbenzamide | Directed ortho-metalation followed by condensation with an aldehyde and hydrolysis. | 3-Aryl-3,4-dihydroisocoumarins (a related lactone) | Access to pharmacologically relevant natural products like hydrangenol (B20845) and phyllodulcin. researchgate.net |

The phthalide core, readily accessible from this compound, is a central feature of many bioactive natural products. One such example is Corollosporine, an antimicrobial metabolite isolated from the marine fungus Corollospora maritima, which possesses a 3-substituted, dihydroxylated phthalide structure. rsc.orgnih.gov While synthetic routes to Corollosporine have been developed from other precursors, the fundamental strategy often involves the construction of a phthalide or phthalic anhydride (B1165640) ring system. rsc.org The utility of N,N-dialkylbenzamides as precursors is well-documented in the synthesis of other natural products. For instance, methodologies using N,N-dialkyl-2-methylbenzamides have been successfully applied to the synthesis of hydrangenol and phyllodulcin, naturally occurring isocoumarins with significant pharmacological interest. researchgate.net This demonstrates the potential of this compound as a starting material for analogues or complex derivatives within this class of bioactive molecules.

The functional groups present in this compound make it an attractive monomer or building block for the synthesis of specialty chemicals and functional polymers. Research on structurally similar molecules derived from vanillin, which also feature aldehyde and diethylamino groups, highlights this potential. nih.govscirp.org These monomers have been copolymerized to create advanced materials, such as pH-responsive and thermo-responsive polymers. nih.govnih.gov The aldehyde group provides a reactive handle for post-polymerization modification, allowing for the grafting of biomolecules or other functional units via Schiff base formation. scirp.org By analogy, this compound could be incorporated into polymer backbones, imparting specific chemical properties and enabling the development of smart materials for applications in drug delivery, sensors, or advanced coatings.

Utility in Advanced C-H Activation and Functionalization Methodologies

One of the most powerful applications of this compound in modern synthesis is its use in directed C-H activation. The N,N-diethylbenzamide moiety is a robust and highly effective directed metalation group (DMG). This group facilitates a process known as directed ortho-metalation (DoM), a strategy for regioselective C-H functionalization on aromatic rings.

In this process, an organolithium reagent (typically s-butyllithium or n-butyllithium) complexes with the carbonyl oxygen of the amide. This pre-coordination brings the base into close proximity with the hydrogen atom at the ortho position (the C6 position, which in this case is already substituted with a methoxy group, or the C2 position, bearing the formyl group). The base then selectively abstracts a proton from one of these positions, forming a stabilized aryllithium intermediate. This intermediate can then react with a wide variety of electrophiles to introduce new functional groups with perfect regiocontrol. The N,N-diethylamide is particularly effective as a DMG, enabling functionalization that would be difficult to achieve through traditional electrophilic aromatic substitution methods. researchgate.netacs.org This methodology provides a direct route to contiguously substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science. rsc.org

Table 2: Directed ortho-Metalation (DoM) and Subsequent Functionalization This table outlines the utility of the N,N-diethylbenzamide group as a director for C-H activation, enabling the introduction of various functional groups.

| Electrophile Class | Example Reagent | Functional Group Introduced | Synthetic Value |

|---|---|---|---|

| Halogens | I2, Br2, C2Cl6 | -I, -Br, -Cl | Provides handles for cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Carbonyls | Aldehydes, Ketones | -CH(OH)R, -C(OH)R2 | Builds molecular complexity and allows for further oxidation/reduction. |

| Alkylating Agents | Alkyl halides (e.g., CH3I) | -R (Alkyl group) | Introduces alkyl chains. |

| Silylating Agents | Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 | Acts as a protecting group or enables further transformations. acs.org |

| Carboxylating Agents | Carbon dioxide (CO2) | -COOH (Carboxylic acid) | Introduces an acid functionality for further derivatization. |

Computational and Theoretical Studies of N,n Diethyl 2 Formyl 6 Methoxybenzamide

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

No specific DFT studies on N,N-Diethyl-2-formyl-6-methoxybenzamide are publicly available.

Conformational Analysis and Energy Minima

There is no available research detailing the conformational analysis or identifying the energy minima of this compound.

Molecular Modeling and Reactivity Pattern Correlations

There are no specific molecular modeling studies that correlate the structure of this compound with its reactivity patterns in the available literature.

Analytical and Spectroscopic Characterization Methodologies for N,n Diethyl 2 Formyl 6 Methoxybenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like N,N-Diethyl-2-formyl-6-methoxybenzamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the formyl proton, the methoxy (B1213986) protons, and the protons of the two ethyl groups on the amide nitrogen.

Due to the restricted rotation around the amide C-N bond, the two ethyl groups can be non-equivalent, leading to separate signals for their methylene (B1212753) (CH₂) and methyl (CH₃) protons. The aromatic protons would typically appear as a complex multiplet in the downfield region of the spectrum. The formyl proton (CHO) is highly deshielded and would be expected to appear at a chemical shift of around 9.5-10.5 ppm. The methoxy group protons (OCH₃) would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Formyl H | 9.5 - 10.5 | Singlet | 1H |

| Aromatic H | 6.8 - 7.8 | Multiplet | 3H |

| Methoxy H | 3.8 - 4.0 | Singlet | 3H |

| Diethyl (CH₂) | 3.2 - 3.6 | Quartet | 4H |

| Diethyl (CH₃) | 1.1 - 1.3 | Triplet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. In the ¹³C NMR spectrum of this compound, one would expect to see signals for the carbonyl carbons (both amide and aldehyde), the aromatic carbons, the methoxy carbon, and the carbons of the diethylamino group.

The carbonyl carbon of the aldehyde is typically found in the range of 190-200 ppm, while the amide carbonyl carbon appears around 165-175 ppm. The aromatic carbons would give a series of signals between 110 and 160 ppm. The methoxy carbon signal would be expected around 55-60 ppm, and the carbons of the ethyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary.)

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 200 |

| Amide C=O | 165 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C | 110 - 140 |

| Methoxy C | 55 - 60 |

| Diethyl (CH₂) | 40 - 45 |

| Diethyl (CH₃) | 12 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₇NO₃, corresponding to a molecular weight of approximately 235.28 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be influenced by the presence of the formyl, methoxy, and diethylamide functional groups. Common fragmentation pathways for such molecules include the loss of the formyl group (CHO), the methoxy group (OCH₃), or cleavage of the ethyl groups from the amide nitrogen. Alpha-cleavage adjacent to the carbonyl groups is also a common fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show strong absorption bands for the carbonyl groups. The aldehyde C=O stretch typically appears in the range of 1740-1720 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found between 1680 and 1630 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde would be observed around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹ (often appearing as two distinct peaks), respectively. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound (Note: These are typical ranges and actual experimental values may vary.)

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde C=O | Stretch | 1740 - 1720 |

| Amide C=O | Stretch (Amide I) | 1680 - 1630 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aldehyde C-H | Stretch | 2850 - 2750 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (methoxy) | Stretch | 1250 - 1000 |

Future Directions in N,n Diethyl 2 Formyl 6 Methoxybenzamide Research

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of complex molecules is a cornerstone of modern organic chemistry. Future research into N,N-Diethyl-2-formyl-6-methoxybenzamide is likely to focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic approaches to similar benzamides often rely on multi-step sequences that may involve harsh reagents and generate significant waste. A promising future direction lies in the exploration of one-pot or tandem reaction sequences starting from readily available precursors. For instance, the development of a catalytic system that can achieve ortho-formylation and amidation in a single operation would represent a significant advancement.

A key area of investigation will be the development of catalytic amidification processes that avoid the use of stoichiometric activating agents, which are a major source of waste in traditional amide synthesis. The application of boronic acid catalysis or other novel catalytic systems could provide a more atom-economical route to the target compound.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Route | Key Transformation | Catalyst/Reagent | Solvent | Potential Advantages | Potential Challenges |

| A | Ortho-lithiation followed by formylation and amidation | n-BuLi, DMF, Diethylamine (B46881) | THF | High regioselectivity | Cryogenic temperatures, stoichiometric reagents |

| B | Palladium-catalyzed carbonylation and amination | Pd(OAc)₂, CO, Diethylamine | Toluene | Direct functionalization | High pressure, catalyst cost |

| C | Biocatalytic synthesis | Engineered enzymes | Aqueous buffer | High selectivity, mild conditions | Enzyme development and stability |

| D | Photoredox-catalyzed C-H formylation and amidation | Photocatalyst, light | Acetonitrile | Mild conditions, high functional group tolerance | Catalyst design, substrate scope |

Exploration of Undiscovered Reactivity Profiles and Transformations

The unique arrangement of functional groups in this compound suggests a wide range of potential chemical transformations that remain to be explored. The interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing formyl group, and the sterically demanding diethylamide will undoubtedly lead to novel reactivity.

The aldehyde functionality is a versatile handle for a plethora of reactions, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. The exploration of these reactions with this compound as the substrate could lead to the synthesis of a diverse library of complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the presence of the diethylamide group can direct ortho-metalation, opening up avenues for further functionalization of the aromatic ring. The investigation of directed C-H activation reactions on the this compound scaffold could lead to the development of efficient methods for the introduction of new substituents at specific positions.

The synergistic effect of the existing substituents could also enable novel intramolecular cyclization reactions, leading to the formation of heterocyclic systems that are prevalent in many biologically active compounds.

Integration into Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic design and process development. For this compound, future research will likely focus on its synthesis and application within a green chemistry framework. This includes the use of renewable starting materials, the reduction of energy consumption, and the minimization of waste generation.

One area of focus will be the development of solvent-free or solvent-minimized reaction conditions. Mechanochemistry, such as ball milling, could be explored as a method to carry out reactions in the solid state, thereby eliminating the need for solvents altogether.

The use of biodegradable and recyclable catalysts will also be a key aspect of greening the synthesis of this compound. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive in this regard.

Advancements in Catalytic Applications for Diversification

The structural features of this compound make it a promising candidate for use as a ligand or a directing group in catalysis. The presence of multiple coordination sites—the amide oxygen, the formyl oxygen, and potentially the methoxy oxygen—could allow it to form stable complexes with a variety of metal centers.

Future research could explore the synthesis of metal complexes of this compound and their application in catalytic transformations. These could include cross-coupling reactions, C-H activation, and asymmetric catalysis. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring, allowing for the development of highly selective and efficient catalysts.

The diethylamide moiety is a well-established directing group in transition metal-catalyzed C-H functionalization reactions. The presence of the ortho-formyl and methoxy groups could modulate the directing ability of the amide, potentially leading to novel regioselectivities in C-H activation reactions of the benzamide (B126) itself or in intermolecular reactions where it acts as a directing group for another substrate.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Application Area | Metal Center | Proposed Role of Benzamide | Potential Transformation |

| Cross-Coupling | Palladium, Nickel | Ligand | Suzuki, Heck, Sonogashira reactions |

| C-H Activation | Rhodium, Ruthenium | Directing Group | Olefination, arylation of C-H bonds |

| Asymmetric Catalysis | Iridium, Copper | Chiral Ligand (after modification) | Enantioselective hydrogenation, conjugate addition |

| Polymerization | Titanium, Zirconium | Ancillary Ligand | Olefin polymerization |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N,N-Diethyl-2-formyl-6-methoxybenzamide, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. For instance, nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., NaOMe/CuI in DMSO at 100°C for methoxy substitution) can achieve yields of 70–75%. Optimization may involve adjusting reaction time, temperature, and catalyst loading. Monitoring via TLC or HPLC is critical to track intermediate formation .

- Key Data :

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Methoxy Substitution | NaOMe, CuI, DMSO, 100°C, 24h | 70–75% |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and diethylamide conformation.

- IR Spectroscopy : Identify formyl (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) and fragmentation patterns .

Q. What are the primary applications of this compound in exploratory biological studies?

- Methodological Answer : Preliminary screening often focuses on antimicrobial and anticancer activity. For example:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Note that contradictory results across studies may arise from variations in cell culture conditions or compound purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

Standardization : Ensure consistent compound purity (>95% by HPLC) and solvent systems (e.g., DMSO concentration <1% in assays).

Mechanistic Studies : Use fluorescence polarization or SPR to study target binding affinity.

Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies enhance the stability of this compound in aqueous media for pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to improve solubility.

- pH Adjustment : Stabilize the formyl group by maintaining pH 6–7 (prevents hydrolysis).

- Degradation Studies : Monitor stability via accelerated stability testing (40°C/75% RH) and UPLC quantification .

Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.